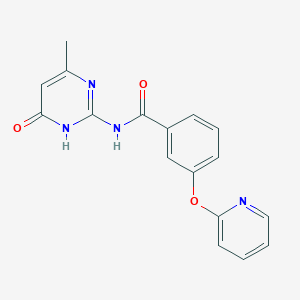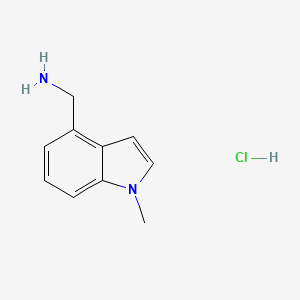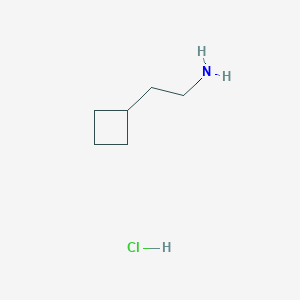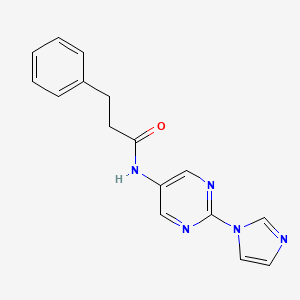
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have synthesized a range of compounds structurally related to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide, demonstrating significant potential in scientific research applications. For instance, the synthesis of pyrazolopyrimidine derivatives has shown notable antibacterial activity, suggesting these compounds could serve as a basis for developing new antibacterial agents (Rahmouni et al., 2014).
Gene Expression Modulation
Pyrrole-imidazole (Py-Im) hairpin polyamides, closely related to the core structure of this compound, are studied for their ability to bind DNA sequences specifically, offering a pathway to modulate gene expression in cells. This property is explored for potential applications as molecular probes or therapeutic agents, highlighting the role of structural modifications in enhancing cellular uptake and biological activity (Meier et al., 2012).
Antiviral and Antiprotozoal Applications
Compounds with the imidazo[1,2-a]pyridine core have been designed and evaluated as antiviral agents against human rhinovirus, demonstrating the potential of such molecules in contributing to the development of new antiviral drugs (Hamdouchi et al., 1999). Additionally, the exploration of antiprotozoal activity in cationic heterocyclic compounds, including those related to this compound, provides insights into novel therapeutic approaches against parasitic infections (Sundberg et al., 1990).
Anticancer Research
The investigation into the synthesis and biological evaluation of novel pyrazole and pyrimidine derivatives, including those related to this compound, has shown promising antitumor activity against certain cancer cell lines. These findings contribute to the ongoing search for new anticancer compounds (Farag & Fahim, 2019).
properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-15(7-6-13-4-2-1-3-5-13)20-14-10-18-16(19-11-14)21-9-8-17-12-21/h1-5,8-12H,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUOEDQBVIXSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)
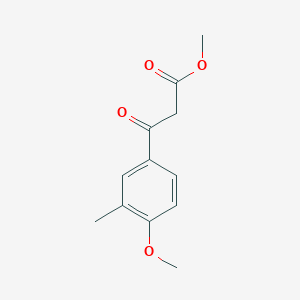
![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)

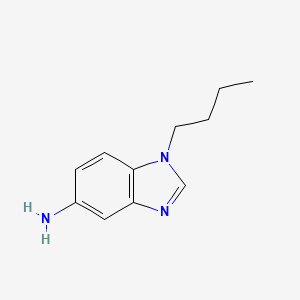
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2477342.png)

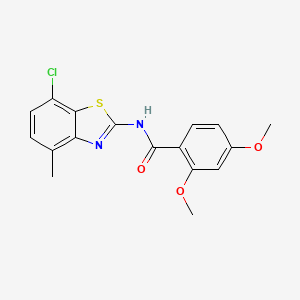

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2477347.png)
![Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2477350.png)
